![molecular formula C12H18N2O2S B1376939 tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1368127-86-9](/img/structure/B1376939.png)
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (TBCP) is a synthetic compound belonging to the thiophene family of heterocyclic compounds. It is a colorless, crystalline solid and has a molar mass of 294.4 g/mol. TBCP has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. It is also used in the synthesis of other compounds, such as thiophene-based polymers and pharmaceuticals.
Scientific Research Applications
Synthesis and Characterization
The compound tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, along with its derivatives, is of significant interest in the field of organic chemistry due to its potential applications in various domains, including medicinal chemistry and materials science. A notable study in this context involves the synthesis and characterization of related compounds. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The resulting compounds were further modified to obtain Schiff base compounds, which were characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallographic analysis provided insights into the molecular and crystal structures, revealing the presence of intramolecular hydrogen bonds that stabilize the structure. DFT analyses also highlighted the intramolecular hydrogen bonding in some compounds, indicating potential for specific interactions and reactivity profiles (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactivity and Derivatization
The reactivity of this compound and its analogs towards various chemical transformations has been a subject of investigation, aiming to expand the utility of these compounds in synthetic chemistry. Research has shown that these compounds can undergo processes such as diazotization and formylation, producing derivatives with potential applications in the development of new materials or bioactive molecules. Such studies offer a foundation for further exploration of the chemical properties and applications of these thieno[3,2-c]pyridine derivatives, providing valuable insights into their potential utility in diverse scientific and industrial fields (Mironovich & Shcherbinin, 2014).
Potential Applications in Medicinal Chemistry
The structural motifs present in this compound derivatives bear relevance to medicinal chemistry, where such frameworks are often explored for their pharmacological properties. Investigations into related compounds have shown that modifications to the thieno[3,2-c]pyridine scaffold can lead to substances with potential anticholinesterase activity, suggesting applications in treating conditions such as Alzheimer's disease. The synthesis and study of these compounds contribute to the ongoing search for new therapeutic agents, highlighting the importance of chemical synthesis and structural analysis in drug discovery and development (Pietsch, Nieger, & Gütschow, 2007).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that the compound is part of the pyrido[2,3-d]pyrimidin-5-one derivatives, which have been shown to exhibit a wide range of biological activities .
Biochemical Pathways
Related compounds in the pyrido[2,3-d]pyrimidin-5-one class have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Result of Action
Related compounds in the pyrido[2,3-d]pyrimidin-5-one class have shown promising antiproliferative effects .
properties
IUPAC Name |
tert-butyl 7-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-8-4-5-17-10(8)9(13)7-14/h4-5,9H,6-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTCGNDQAOQRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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